sEH Inhibitory Potency: Head-to-Head Within-Patent Ki Comparison vs. Structurally Related Series Members
In the BindingDB-curated dataset derived from U.S. Patents US10377744, US11123311, and US11723929, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (listed as Compound 6) exhibits a Ki of 0.550 nM against recombinant human sEH in a FRET-based ACPU displacement assay [1]. Direct comparisons to other numbered compounds within the same patent families are available: Compound 24 (Ki = 0.150 nM) is approximately 3.7-fold more potent, while Compound 36 (Ki = 0.080 nM) is approximately 6.9-fold more potent. Conversely, Compound 44 (Ki = 3.35 nM) is approximately 6.1-fold less potent [2]. These data establish that the target compound occupies a precisely quantifiable position within the potency distribution of this specific non-urea sEH inhibitor series—neither the most nor the least potent member—providing a defined benchmark for researchers who require a specific level of target engagement distinct from the extremes of the series.
| Evidence Dimension | sEH inhibitory potency (Ki, nM) on recombinant human enzyme |
|---|---|
| Target Compound Data | Ki = 0.550 nM |
| Comparator Or Baseline | Compound 24: Ki = 0.150 nM; Compound 36: Ki = 0.080 nM; Compound 44: Ki = 3.35 nM |
| Quantified Difference | 3.7-fold less potent vs. Compound 24; 6.9-fold less potent vs. Compound 36; 6.1-fold more potent vs. Compound 44 |
| Conditions | Recombinant human sEH; FRET-based ACPU displacement assay (BindingDB-curated patent data from US10377744, US11123311, and US11723929) |
Why This Matters
Procurement decisions for sEH inhibitor tool compounds require precise knowledge of where a given compound sits on the potency continuum within its own chemical series; this compound offers intermediate potency that may suit assays where extreme potency (e.g., <0.1 nM) introduces solubility artifacts or complete target saturation that masks graded pharmacological responses.
- [1] BindingDB Entry BDBM408985 (Ki = 0.550 nM); FRET ACPU displacement assay on recombinant human sEH; data from U.S. Patents US10377744, US11123311, US11723929. View Source
- [2] BindingDB Entries BDBM409003 (Compound 24, Ki = 0.150 nM), BDBM409016 (Compound 36, Ki = 0.080 nM), and BDBM409024 (Compound 44, Ki = 3.35 nM) from the same U.S. patent families. View Source
